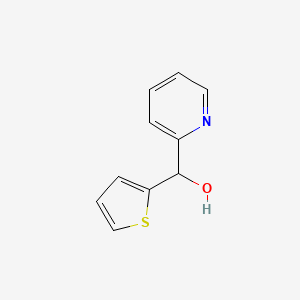
Pyridin-2-yl(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl(thiophen-2-yl)methanol is an organic compound that features both pyridine and thiophene rings connected through a methanol group. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.
Scientific Research Applications
Pyridin-2-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research, including:
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown activity against various biological targets .
Mode of Action
It’s known that related compounds can undergo reactions catalyzed by transition metals, such as copper . This process involves the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones .
Biochemical Pathways
Related compounds have been shown to participate in oxidation reactions involving water . This suggests that Pyridin-2-yl(thiophen-2-yl)methanol might also be involved in similar biochemical pathways.
Result of Action
Related compounds have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s known that related compounds can undergo reactions under mild conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo reactions such as oxidation
Molecular Mechanism
It is known that it can undergo a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(thiophen-2-yl)methanol typically involves the reaction of pyridine and thiophene derivatives. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method is efficient and yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal catalysts, such as copper, is common in these processes to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Substitution: Palladium-catalyzed reactions are often employed for substitution reactions involving aryl and alkenyl chlorides.
Major Products Formed
Oxidation: The major product formed is pyridin-2-yl-methanone.
Substitution: The products depend on the substituents introduced during the reaction.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine ring and have shown significant biological activities.
2-Phenylpyridine: This compound is structurally similar but features a phenyl ring instead of a thiophene ring.
Uniqueness
Pyridin-2-yl(thiophen-2-yl)methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of chemical reactions compared to similar compounds with only one type of aromatic ring.
Properties
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBONUSBLZQUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
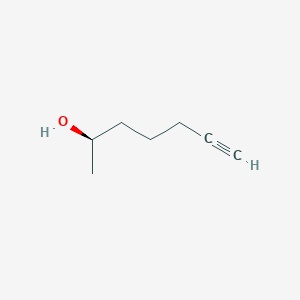
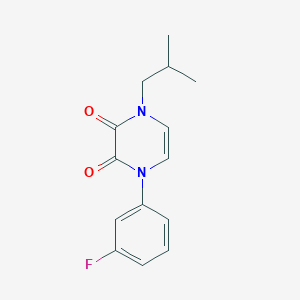
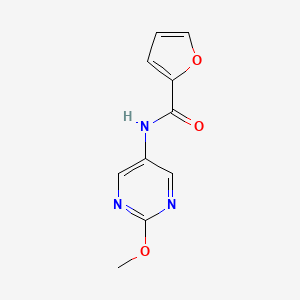
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)
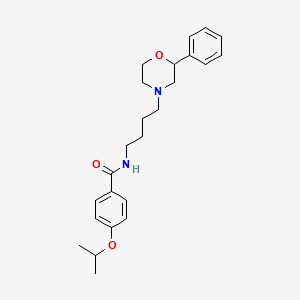

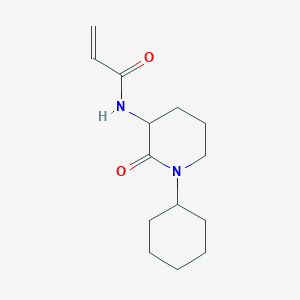
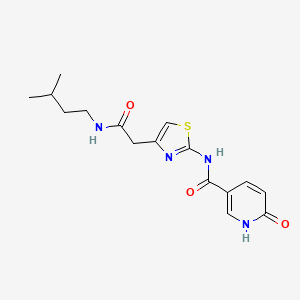
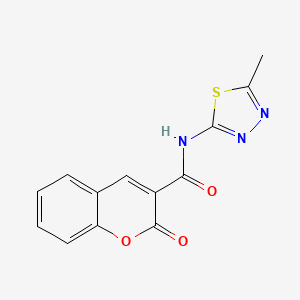

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)
